![molecular formula C16H17FN2O5S2 B2629847 Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 895474-77-8](/img/structure/B2629847.png)
Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a sulfonyl group, a fluorophenyl group, and an ethyl ester group. These functional groups could contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. They can participate in reactions such as halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group could increase the compound’s lipophilicity and potentially its ability to cross biological membranes .Applications De Recherche Scientifique
Antioxidant Capacity Assessment
One application of related chemical structures involves the assessment of antioxidant capacity. For instance, the ABTS/PP decolorization assay is a prominent method for evaluating antioxidant capacities, involving specific reaction pathways with antioxidants, which may include coupling and oxidation processes without coupling. This assay is crucial for tracking changes in antioxidant systems during storage and processing, despite certain limitations and biases in comparing antioxidants (Ilyasov et al., 2020).
Environmental Biodegradability and Toxicology
The environmental fate, biodegradability, and toxicological impacts of polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, have been extensively reviewed. These studies provide insights into the microbial degradation pathways, half-lives, and potential for formation of toxic degradation products of such chemicals, informing environmental risk assessments and management strategies (Liu & Avendaño, 2013).
Sulfonamide-based Drug Development
Sulfonamides, which include the sulfonyl group present in the compound of interest, are crucial in drug development for various therapeutic applications, including antibacterial, antiepileptic, and anticancer drugs. The review on sulfonamide patents between 2008 and 2012 emphasizes the diversity of sulfonamide-based drugs, highlighting their significance in modern medicine and potential for future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).
Synthesis and Structural Properties
The synthesis and structural characterization of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offer insights into the chemical reactivity and potential applications of thiazole derivatives. These findings contribute to the development of new materials and chemicals with tailored properties for various industrial and pharmaceutical applications (Issac & Tierney, 1996).
Pharmaceutical Impurities and Synthesis
Research on the novel synthesis of omeprazole and related pharmaceutical impurities sheds light on the importance of understanding and controlling the formation of impurities in drug manufacturing. This knowledge is vital for ensuring the safety and efficacy of pharmaceuticals, including those that may involve complex molecules like the one (Saini et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-4-24-15(21)14-10(2)19(3)16(25-14)18-13(20)9-26(22,23)12-7-5-11(17)6-8-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPZWHHOQOCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
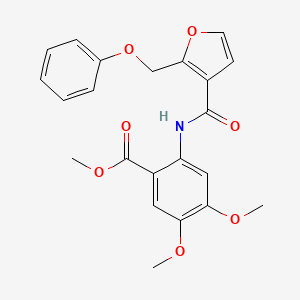
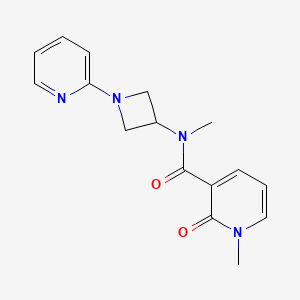

![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)
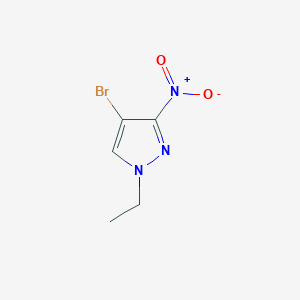
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
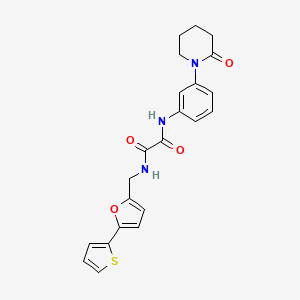
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)
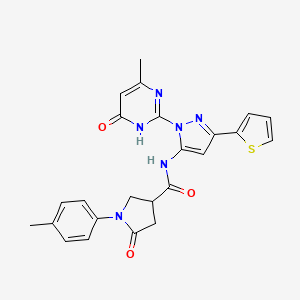
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)
![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)